2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride

Descripción general

Descripción

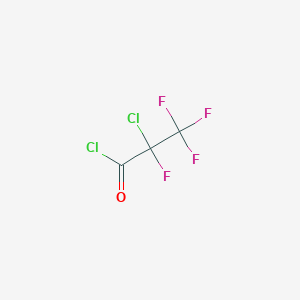

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride is a chemical compound with the molecular formula C3Cl2F4O. It is a colorless liquid that is highly reactive and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other functional materials .

Métodos De Preparación

The synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride can be achieved through several routes. One common method involves the fluorination of 1,1,1,2,3-pentachloropropane or the chlorination of 2,3,3,3-tetrafluoropropene . Industrial production often employs gas-phase continuous processes due to their efficiency and scalability .

Análisis De Reacciones Químicas

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom, forming different derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloro-2,3,3,3-tetrafluoropropanoic acid.

Reduction: It can be reduced to form 2-chloro-2,3,3,3-tetrafluoropropanol.

Common reagents used in these reactions include water, alcohols, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of agrochemicals and other functional materials

Mecanismo De Acción

The mechanism of action of 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride involves its high reactivity due to the presence of both chlorine and fluorine atoms. These atoms make the compound highly electrophilic, allowing it to readily react with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparación Con Compuestos Similares

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride can be compared with similar compounds such as:

2-Chloro-3,3,3-trifluoropropene: Used in similar applications but has different reactivity due to the absence of the carbonyl group.

2-Chloro-1,1,1,2-tetrafluoropropane: Another related compound with different industrial applications

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which impart distinct reactivity and make it a valuable intermediate in various chemical syntheses.

Actividad Biológica

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride is a fluorinated organic compound with significant implications in various fields, particularly in medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of multiple fluorine atoms and a chlorine substituent, endows it with distinctive biological activities that are of interest in drug development and biochemical studies.

The chemical formula for this compound is . The compound is an acyl chloride, which makes it highly reactive and suitable for various synthetic applications. Its fluorinated nature enhances its metabolic stability and alters its interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₃ClF₄O |

| Molecular Weight | 174.48 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to modify biomolecules. It can participate in acylation reactions, leading to the formation of amides or esters when reacted with nucleophiles such as amines or alcohols. This reactivity is crucial for studying protein interactions and enzyme functions.

Key Mechanisms:

- Acylation: The introduction of the acyl group into biomolecules can alter their function.

- Protein Modification: The compound can modify protein structures, potentially affecting their biological activity.

- Gene Expression Alteration: By modifying transcription factors or other regulatory proteins, it may influence gene expression pathways.

Study on Protein Interaction

A study examined the effects of this compound on specific protein interactions within cellular environments. The findings indicated that the compound could significantly alter the binding affinities of certain proteins involved in metabolic pathways. This alteration led to changes in downstream signaling cascades.

Toxicological Assessment

Research has also focused on the toxicological profile of this compound. In vivo studies demonstrated that exposure to varying concentrations resulted in dose-dependent effects on liver enzymes and biomarkers of oxidative stress. These findings highlight the importance of understanding both its therapeutic potential and safety profile.

Table 2: Summary of Biological Studies

| Study Type | Findings |

|---|---|

| Protein Interaction | Altered binding affinities |

| Toxicological Assessment | Dose-dependent effects on liver enzymes |

| Gene Expression Studies | Influenced expression of metabolic genes |

Applications in Drug Development

Due to its unique properties, this compound is increasingly utilized in drug design. The trifluoromethyl group enhances lipophilicity and metabolic stability of drugs. Compounds synthesized using this reagent have shown promise in targeting various diseases including cancer and metabolic disorders.

Future Research Directions

Further research is warranted to explore:

- Expanded Biological Targets: Investigating additional proteins and pathways affected by this compound.

- Synthetic Applications: Developing new synthetic methodologies utilizing this acyl chloride for complex molecule construction.

- Long-term Toxicity Studies: Comprehensive assessments to ensure safety for potential therapeutic applications.

Propiedades

IUPAC Name |

2-chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F4O/c4-1(10)2(5,6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNATUTDSNCSLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382117 | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6066-46-2 | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.